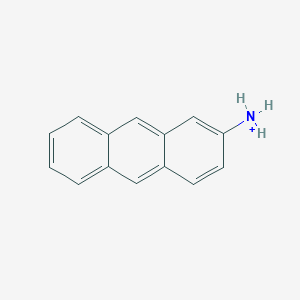
Anthracen-2-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of anthracene, which consists of three fused benzene rings, and contains an amino group at the second position of the anthracene structure . This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracen-2-aminium typically involves the nitration of anthracene followed by reduction. One common method is the nitration of anthracene to form 2-nitroanthracene, which is then reduced to 2-anthracenamine using reducing agents such as tin and hydrochloric acid . Another method involves the direct amination of anthracene using ammonia or amines under high temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-nitroanthracene. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) to facilitate the reduction reaction . The reaction is typically carried out in a solvent such as ethanol or methanol under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Anthracen-2-aminium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated and nitrated anthracene derivatives.
Scientific Research Applications
Anthracen-2-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes and pigments.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of anthracen-2-aminium involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the binding of the compound to specific sites on target molecules, leading to various biological and chemical effects . The pathways involved include the modulation of electronic properties and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Anthracenamine: Similar in structure but with different substitution patterns.
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
Anthraquinone: An oxidized derivative of anthracene with applications in dye production.
Uniqueness
Anthracen-2-aminium is unique due to its specific substitution pattern, which imparts distinct photophysical and photochemical properties. This makes it particularly useful in applications requiring strong fluorescence and specific electronic properties .
Properties
CAS No. |
70902-55-5 |
|---|---|
Molecular Formula |
C14H12N+ |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
anthracen-2-ylazanium |
InChI |
InChI=1S/C14H11N/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,15H2/p+1 |
InChI Key |
YCSBALJAGZKWFF-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















